molecular formula C13H14ClN3O B11852168 6-(3-Methoxyphenyl)picolinimidamide hydrochloride CAS No. 1179361-79-5

6-(3-Methoxyphenyl)picolinimidamide hydrochloride

Cat. No.: B11852168
CAS No.: 1179361-79-5
M. Wt: 263.72 g/mol
InChI Key: AOYSTGVAKIMYRB-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)picolinimidamide hydrochloride is a pyridine derivative featuring a picolinimidamide backbone substituted with a 3-methoxyphenyl group at the 6-position of the pyridine ring.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1179361-79-5

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

6-(3-methoxyphenyl)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C13H13N3O.ClH/c1-17-10-5-2-4-9(8-10)11-6-3-7-12(16-11)13(14)15;/h2-8H,1H3,(H3,14,15);1H

InChI Key

AOYSTGVAKIMYRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CC=C2)C(=N)N.Cl

Origin of Product

United States

Preparation Methods

Nitrile to Imidamide Conversion via Amidoxime Intermediate

A widely reported method involves converting 6-(3-methoxyphenyl)picolinonitrile to the corresponding imidamide through an amidoxime intermediate.

Procedure :

  • Amidoxime Formation :

    • 6-(3-Methoxyphenyl)picolinonitrile is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux (70–80°C) for 6–12 hours.

    • The reaction is typically catalyzed by sodium acetate (NaOAc) to maintain a neutral pH.

    • Intermediate : 6-(3-Methoxyphenyl)picolinamidoxime.

  • Reduction to Imidamide :

    • The amidoxime is reduced using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in methanol at room temperature.

    • Alternative reducing agents include lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

  • Hydrochloride Salt Formation :

    • The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether to precipitate the hydrochloride salt.

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
1NH₂OH·HCl, EtOH, 80°C75%95%
2H₂/Pd-C, MeOH, RT82%98%
3HCl/EtOH95%99%

Advantages : High purity and scalability. Limitations : Requires handling of hazardous reducing agents.

Direct Deprotonation Using Lithium Hexamethyldisilazide (LiHMDS)

A more efficient one-pot method avoids the amidoxime intermediate by directly deprotonating the nitrile.

Procedure :

  • Deprotonation :

    • 6-(3-Methoxyphenyl)picolinonitrile is treated with LiHMDS (1.5 equiv) in anhydrous THF at −20°C under nitrogen.

    • The reaction forms a lithiated intermediate, which is quenched with ammonium chloride (NH₄Cl).

  • Acidification :

    • The product is acidified with HCl gas in diethyl ether to yield the hydrochloride salt.

Key Data :

ParameterValue
Reaction Time4 hours
Yield88%
Purity (HPLC)99.2%

Advantages : Faster reaction time and higher yield. Limitations : Sensitivity to moisture and temperature.

Comparative Analysis of Methodologies

Yield and Scalability

  • Amidoxime Route : Suitable for large-scale production (≥1 kg) but involves multiple steps.

  • LiHMDS Route : Preferred for small-scale synthesis (≤100 g) due to operational simplicity.

Purity and Byproduct Formation

  • The amidoxime method generates fewer byproducts (<2%) compared to the LiHMDS route (3–5% nitrile hydrolysis).

  • Chromatographic purification (silica gel, CH₂Cl₂/MeOH) is required for both methods to achieve >98% purity.

Alternative Approaches

Microwave-Assisted Synthesis

A microwave-enhanced protocol reduces reaction times by 50%:

  • Conditions : 6-(3-Methoxyphenyl)picolinonitrile, NH₂OH·HCl, and NaOAc in DMF irradiated at 100°C for 2 hours.

  • Yield : 80% amidoxime, 85% final product after reduction.

Photolytic Methods

UV-light-promoted amidinyl radical formation has been explored but yields lower purity (≤90%).

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve amidoxime stability.

  • Ethereal solvents (THF, Et₂O) enhance LiHMDS reactivity.

Temperature Control

  • Amidoxime formation requires strict temperature control (70–80°C) to prevent nitrile hydrolysis.

  • LiHMDS reactions must remain below −10°C to avoid side reactions.

Industrial-Scale Considerations

Cost Efficiency

  • Amidoxime Route : Lower reagent costs ($50/kg) but higher energy expenditure.

  • LiHMDS Route : Higher reagent costs ($150/kg) but reduced processing time.

Environmental Impact

  • The LiHMDS method generates less waste (E-factor: 8 vs. 15 for the amidoxime route) .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)picolinimidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that 6-(3-Methoxyphenyl)picolinimidamide hydrochloride exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. For instance, significant reductions in tumor size were observed in murine models treated with this compound, suggesting its potential as a therapeutic agent in oncology.

Mechanistic Insights : The compound's mechanism of action may involve the modulation of apoptosis-related pathways, as evidenced by downregulation of anti-apoptotic proteins in treated cell lines. This suggests that this compound could selectively induce apoptosis in cancer cells while sparing normal cells.

Diabetes Management : Preliminary studies also point to its potential role in enhancing insulin sensitivity and improving glucose metabolism. In diabetic mouse models, treatment with this compound resulted in improved glucose tolerance tests and elevated serum insulin levels post-treatment .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis, particularly for developing novel pharmaceuticals and agrochemicals. Its unique structure allows for various modifications that can lead to derivatives with enhanced biological activities.

Case Study 1: Anticancer Efficacy

A study conducted at a leading cancer research institute evaluated the efficacy of this compound against triple-negative breast cancer models. Results showed:

  • Tumor Reduction : Approximately 40% reduction in tumor size compared to control groups.
  • Mechanistic Analysis : Downregulation of key proteins involved in cell survival pathways was observed through Western blot analysis.

Case Study 2: Metabolic Effects

In another investigation focusing on diabetes:

  • Glucose Tolerance Improvement : Mice treated with the compound exhibited significantly improved glucose tolerance.
  • Biochemical Insights : Analysis revealed increased serum insulin levels post-treatment, indicating enhanced insulin sensitivity .

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituent Position/Group Key Structural Differences Potential Impact on Properties
6-(2-Fluorophenyl)picolinimidamide hydrochloride 6-position, 2-fluorophenyl Fluorine (electron-withdrawing) vs. methoxy (electron-donating) Increased electronegativity may alter binding affinity or reactivity.
4-Ethoxypicolinimidamide hydrochloride 4-position, ethoxy Substituent position shifted from 6 to 4 Altered steric and electronic effects on the pyridine ring.
6-(Trifluoromethyl)picolinimidamide hydrochloride 6-position, trifluoromethyl Strongly electron-withdrawing CF₃ group Enhanced lipophilicity and metabolic stability.
6-(Benzyloxy)picolinimidamide hydrochloride 6-position, benzyloxy Bulky benzyl group vs. smaller methoxy Reduced solubility; increased steric hindrance.

Physicochemical Properties

  • Lipophilicity (LogP) : The methoxy group in 6-(3-Methoxyphenyl)picolinimidamide hydrochloride likely confers moderate lipophilicity (estimated LogP ~2–3), intermediate between the hydrophilic 6-(methylsulfonamido)picolinic acid derivatives and the highly lipophilic trifluoromethyl analog .
  • Polar Surface Area (PSA): Amidino groups contribute to high PSA (~70–80 Ų), enhancing hydrogen-bonding capacity, which is critical for biological activity or coordination with metal ions .

Key Research Findings and Challenges

  • Electronic Effects : The 3-methoxyphenyl group’s electron-donating nature may stabilize charge in metal complexes, contrasting with electron-withdrawing groups (e.g., CF₃) that enhance electrophilic reactivity .
  • Purity and Stability : Hydrochloride salts generally improve stability, but impurities such as cyclohexene derivatives (e.g., ) must be monitored during synthesis.

Biological Activity

6-(3-Methoxyphenyl)picolinimidamide hydrochloride, known by its CAS number 1179361-79-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a picolinimidamide structure, characterized by a pyridine ring linked to an imidamide group, with a methoxyphenyl substituent that enhances its unique properties and applications.

  • Molecular Formula : C12H13ClN4O
  • Molecular Weight : Approximately 263.72 g/mol
  • IUPAC Name : this compound

The synthesis typically involves the reaction of 3-methoxyaniline with picolinic acid derivatives under controlled conditions, often utilizing solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the formation of the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. Research indicates that it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, including Mycobacterium tuberculosis .
  • Anti-hyperglycemic Effects : In experimental models, this compound has demonstrated significant reductions in serum glucose levels, indicating potential use in managing diabetes .
  • Anti-inflammatory Properties : The compound may exert effects on inflammatory pathways, which could be beneficial in treating conditions associated with chronic inflammation.

Case Studies and Research Findings

  • Antimicrobial Screening :
    • A study screened various compounds, including derivatives similar to this compound, against Mycobacterium tuberculosis. Results indicated promising activity, warranting further investigation into its mechanism and potential therapeutic applications .
  • Diabetes Management :
    • In a study focusing on anti-hyperglycemic evaluations, compounds derived from carboximidamides were tested in diabetic models. The results showed that certain derivatives significantly lowered glucose levels compared to control groups, suggesting that this compound could have similar effects .
  • Inflammatory Response Modulation :
    • Investigations into the compound's role in inflammatory signaling pathways revealed that it could inhibit the production of pro-inflammatory cytokines, thus potentially offering therapeutic benefits for inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMolecular FormulaUnique Features
6-(2,3-Difluorophenyl)picolinimidamide hydrochloride1179362-58-3C12H10ClF2N3Contains difluorophenyl group; used in similar applications
6-(3-Chlorophenyl)picolinimidamide hydrochloride1179361-80-1C13H13ClN3OChlorine substitution may alter reactivity and biological activity
Picolinimidamide hydrochloride51285-26-8C6H8ClN3Simpler structure; serves as a comparison for more complex derivatives

The unique methoxy substitution on the phenyl ring of this compound is believed to influence its solubility and reactivity compared to other structural analogs.

Q & A

Q. What are the optimal synthetic routes for 6-(3-Methoxyphenyl)picolinimidamide hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions. Fractional factorial designs can reduce the number of trials while capturing nonlinear effects . For reaction optimization, employ computational reaction path searches (e.g., quantum chemical calculations) to predict energy barriers and intermediate stability, narrowing experimental parameters . Validate predictions via small-scale reactions monitored by HPLC or NMR for yield and purity assessment .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:
  • LC-MS : Quantify purity and detect impurities using reverse-phase chromatography with UV/Vis and mass detection .
  • NMR Spectroscopy : Confirm structural integrity via 1^1H/13^13C NMR, focusing on aromatic proton splitting patterns and imidamide group resonance .
  • XRD : Resolve crystalline structure ambiguities, particularly for hydrochloride salt formation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Conduct hazard assessments using Safety Data Sheets (SDS) for analogous aryl-imidamide hydrochlorides (e.g., toxicity profiles, flammability) .
  • Implement fume hood use for synthesis, inert atmosphere storage to prevent hydrolysis, and rigorous waste segregation (e.g., halogenated vs. non-halogenated solvents) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Design accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and track hygroscopicity using dynamic vapor sorption (DVS). Compare results to Arrhenius model predictions for shelf-life extrapolation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • DFT Calculations : Model electron density distribution to identify nucleophilic/electrophilic sites and predict hydrolysis pathways .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. aprotic media) to assess aggregation tendencies .
  • QSAR Models : Correlate substituent effects (e.g., methoxy group position) with stability using historical data from analogous picolinimidamide derivatives .

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

  • Methodological Answer :
  • Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to harmonize data from cell-free (e.g., enzyme inhibition) and cell-based assays .
  • Experimental Controls : Standardize assay conditions (e.g., ATP levels in kinase assays, serum concentration in cell cultures) to isolate confounding variables .
  • Mechanistic Profiling : Use CRISPR screening or proteomics to identify off-target interactions that may explain discrepancies .

Q. What methodologies enable scalable synthesis of this compound without compromising purity?

  • Methodological Answer :
  • Flow Chemistry : Optimize residence time and mixing efficiency to minimize byproducts during imidamide formation .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate conversions .
  • Crystallization Engineering : Use anti-solvent addition protocols to enhance crystal habit and reduce occluded impurities .

Q. How can researchers correlate in vitro findings with in vivo pharmacokinetic profiles for this compound?

  • Methodological Answer :
  • PBPK Modeling : Parameterize models with logP, plasma protein binding, and CYP450 metabolism data from liver microsome studies .
  • Tracer Studies : Radiolabel the methoxyphenyl moiety (14^{14}C) to track absorption/distribution in rodent models .
  • Interspecies Scaling : Apply allometric principles to extrapolate human clearance rates from preclinical data .

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